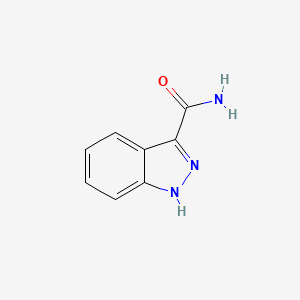

1H-Indazole-3-carboxamide

Übersicht

Beschreibung

1H-Indazole-3-carboxamide is an organic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is known for its diverse biological activities and has gained significant attention in medicinal chemistry for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of indazole with chloroformic acid chloride in the presence of a base, leading to the formation of indazole-3-carboxylic acid chloride, which is then converted to this compound . Another method includes the diazotization of indoles followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized procedures to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1H-Indazole-3-carboxamide derivatives have been identified as promising candidates for the development of PAK1 (p21-activated kinase 1) inhibitors, which are important in cancer therapy due to their role in tumor progression. A study demonstrated that certain derivatives exhibited potent inhibition of PAK1 with an IC50 value of 9.8 nM, indicating high selectivity against a panel of 29 kinases. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the indazole scaffold for enhancing inhibitory activity and selectivity .

Case Study: Inhibition of Tumor Cell Migration

A specific derivative (30l) was shown to significantly suppress the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating Snail expression, thus providing insights into its mechanism of action against metastasis without affecting overall tumor growth .

Modulation of MAPKAP Kinases

Research has indicated that this compound compounds can act as modulators of MAPKAP kinases, particularly MAPKAP-K2. These kinases are involved in various signaling pathways that regulate cellular responses to stress and inflammation. The ability to inhibit or modulate these kinases opens avenues for therapeutic interventions in diseases where these pathways are dysregulated .

Neurological Applications

The compound has also been studied for its potential effects on neurological disorders. For instance, metabolic profiling studies have explored its derivatives as potential candidates for treating conditions like anxiety and depression. The metabolic pathways of these compounds were analyzed using advanced techniques such as ultrahigh-performance liquid chromatography coupled with mass spectrometry .

Synthetic Cannabinoids

Certain derivatives of this compound have been classified as synthetic cannabinoids, which mimic the effects of natural cannabinoids but may have different pharmacological profiles. One such compound, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (also known as AKB48), has been seized in various regions and is under investigation for its psychoactive properties . This raises significant concerns regarding safety and regulation.

Summary Table of Applications

| Application Area | Specific Compounds/Derivatives | Key Findings |

|---|---|---|

| Anticancer | Derivative 30l | PAK1 inhibitor with IC50 = 9.8 nM; reduces cell migration |

| MAPKAP Kinase Modulation | Various derivatives | Potential therapeutic targets for inflammatory diseases |

| Neurological Disorders | Metabolites | Insights into treatment for anxiety/depression |

| Synthetic Cannabinoids | AKB48 | Psychoactive properties; regulatory concerns |

Wirkmechanismus

The mechanism of action of 1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of p21-activated kinase 1 (PAK1), a kinase involved in tumor progression. By inhibiting PAK1, the compound can reduce tumor migration and invasion .

Vergleich Mit ähnlichen Verbindungen

- 1H-Indazole-3-carboxylic acid

- 1H-Indazole-3-carboxaldehyde

- 1H-Indazole-3-amine

Comparison: 1H-Indazole-3-carboxamide is unique due to its specific amide functional group, which imparts distinct biological activities compared to its analogs. For example, while 1H-indazole-3-carboxylic acid is primarily used as an intermediate in synthesis, this compound exhibits significant anticancer properties .

Biologische Aktivität

1H-Indazole-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and as a synthetic cannabinoid. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and metabolic profiles.

This compound derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in various cellular processes, including cell migration and invasion. Aberrant PAK1 activation is linked to tumor progression, making it a promising target for anticancer therapies.

Key Findings:

- Inhibition Potency: The compound 30l exhibited an IC50 value of 9.8 nM against PAK1, demonstrating high selectivity over a panel of 29 other kinases .

- Effect on Cancer Cells: The compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression without affecting tumor growth directly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of hydrophobic groups in specific regions of the molecule enhances PAK1 inhibitory activity. The presence of hydrophilic groups also plays a crucial role in maintaining selectivity against other kinases .

Cytotoxicity and Apoptosis

Recent studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compound 6o demonstrated an IC50 value of 5.15 µM against K562 leukemia cells while showing selectivity for normal HEK-293 cells (IC50 = 33.2 µM) .

Apoptosis Mechanism:

- The compound affected apoptosis by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway, leading to increased Bax expression (pro-apoptotic) and decreased Bcl-2 expression (anti-apoptotic) .

Metabolic Profiles

The metabolism of this compound derivatives has been extensively studied to understand their pharmacokinetics and potential toxicological implications. Notably, the metabolic pathways include hydroxylation, oxidative defluorination, and N-dealkylation .

Metabolic Studies:

- A study involving pooled human liver microsomes revealed extensive metabolism with up to 34 metabolites identified for various indazole derivatives. The major biotransformations included phase I reactions such as hydroxylation and phase II reactions like glucuronidation .

Case Study 1: PAK1 Inhibition

In a fragment-based screening approach, several indazole-3-carboxamide derivatives were tested for their ability to inhibit PAK1 activity. The lead compound showed promising results in both enzyme assays and cellular models, suggesting its potential as a therapeutic candidate for cancer treatment .

Case Study 2: Synthetic Cannabinoids

The compound CUMYL-4CN-BINACA, a synthetic cannabinoid derived from this compound, was identified in herbal blends and studied for its psychoactive effects. Its metabolism was characterized by significant biotransformation, complicating detection in biological samples .

Eigenschaften

IUPAC Name |

1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITBWPUMEUDVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610124 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-04-9 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 1H-Indazole-3-carboxamide derivatives, particularly in the context of synthetic cannabinoids?

A1: this compound derivatives, when designed as SCRAs, primarily target cannabinoid receptors, particularly the CB1 receptor. [, , ] These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Q2: How does the binding of 1H-Indazole-3-carboxamides to CB1 receptors differ from that of Δ9-tetrahydrocannabinol (Δ9-THC)?

A2: While both compound classes activate CB1 receptors, synthetic cannabinoids like AB-CHMINACA, AB-PINACA, and FUBIMINA, all containing the this compound core, act as full agonists, demonstrating higher efficacy than the partial agonist Δ9-THC. [] This difference in efficacy contributes to the often more potent and unpredictable effects of synthetic cannabinoids.

Q3: Beyond CB1 agonism, what other pharmacological activities have been explored for this compound derivatives?

A3: Researchers have investigated this compound derivatives as potential therapeutic agents for various conditions by targeting different pathways. For instance, specific derivatives have shown promising results as selective serotonin 4 receptor ligands, particularly as antagonists. [] Additionally, other derivatives exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making them potential candidates for treating mood disorders, neurodegenerative diseases, and cancers. [, ]

Q4: What is the molecular formula and molecular weight of the parent compound this compound?

A4: The molecular formula of this compound is C8H7N3O, and its molecular weight is 161.16 g/mol.

Q5: How do researchers typically confirm the structure of newly synthesized this compound derivatives?

A5: Scientists employ a combination of analytical techniques to characterize new this compound derivatives. These include gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-MS). [, , , ] These methods provide information about the molecular weight, fragmentation pattern, functional groups, and connectivity of atoms within the molecule.

Q6: How do structural modifications of the this compound core affect the compound's activity and potency, particularly regarding CB1 receptor activation?

A6: The structure-activity relationship of this compound derivatives is complex and highly sensitive to even minor modifications. For example, introducing a fluorine atom at the 5-position of the pentyl chain in compounds like 5F-PB-22 and 5F-AB-PINACA can significantly alter their binding affinity for CB1 receptors, impacting their potency and duration of effects. [, ]

Q7: Have researchers investigated the impact of substituent changes on the adamantyl group in adamantyl-containing 1H-Indazole-3-carboxamides?

A7: Yes, studies on adamantyl-containing 1H-Indazole-3-carboxamides like AKB48 and 5F-AKB48 have shown that variations in the adamantyl substituents can impact their affinity and selectivity for CB1 and CB2 receptors. [] These modifications can influence the compounds' pharmacological and toxicological profiles.

Q8: What are the primary metabolic pathways involved in the breakdown of this compound-based synthetic cannabinoids?

A8: Common metabolic pathways for this compound-based synthetic cannabinoids include hydroxylation, oxidative defluorination (for fluorinated analogs), dealkylation, and conjugation reactions like glucuronidation. [, , , ] The specific metabolic profile can vary considerably depending on the compound's structure and the species in which metabolism is studied.

Q9: How does the metabolism of 5-fluoro analogs of this compound SCRAs differ from their non-fluorinated counterparts?

A9: 5-Fluoro analogs, like 5F-AB-PINACA, often undergo oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites, which are not typically observed with their non-fluorinated counterparts. [] This difference in metabolism can impact the detection window and interpretation of toxicological findings.

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound derivatives and their metabolites in biological samples?

A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are frequently used techniques for analyzing this compound derivatives and their metabolites in various matrices, including blood, urine, and hair. [, , , ] These methods provide high sensitivity and selectivity, essential for detecting trace amounts of these compounds in complex biological samples.

Q11: Can gas chromatography-mass spectrometry (GC-MS) be used to analyze this compound derivatives?

A11: While LC-MS/MS and HR-MS are preferred for their sensitivity and ability to analyze polar metabolites directly, GC-MS can be employed for the analysis of some this compound derivatives, especially after derivatization to increase their volatility. [, , ]

Q12: What are some of the reported adverse effects associated with the use of synthetic cannabinoids containing the this compound core?

A12: The use of synthetic cannabinoids, including those based on the this compound structure, has been linked to a range of adverse effects, some severe and life-threatening. [, ] These include but are not limited to:

- Cardiovascular: Tachycardia, hypertension, and in rare cases, acute myocardial infarction []

- Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and loss of consciousness []

- Metabolic: Hypoglycemia []

Q13: What are some of the ongoing research areas and future directions for this compound derivatives beyond their use as synthetic cannabinoids?

A13: Research on this compound derivatives extends beyond their association with synthetic cannabinoids. Promising avenues include:

- Drug Design & Development: Developing safer and more selective this compound-based drugs targeting serotonin receptors, GSK-3β, and other therapeutic targets for various diseases. [, , ]

- Metabolic Profiling: Further elucidating the metabolic pathways of these compounds in different species to facilitate forensic investigations and potentially identify novel biomarkers. [, , ]

- Drug-Drug Interactions: Investigating the potential for drug-drug interactions with this compound derivatives, particularly focusing on their inhibitory effects on cytochrome P450 (CYP) enzymes like CYP3A4 and UGT1A9. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.